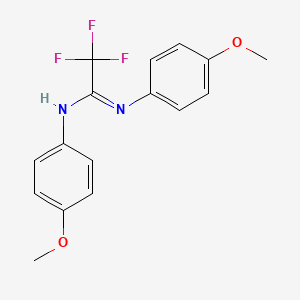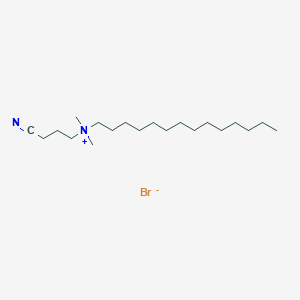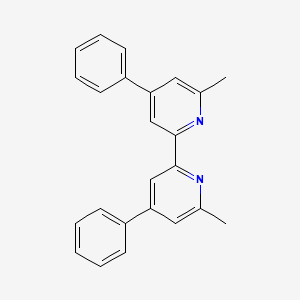
Ethanimidamide, 2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoroethanamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring consistent quality and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or reagent in biochemical assays and studies.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl and methoxyphenyl groups contribute to its binding affinity and reactivity with specific enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanimidamide, 2,2,2-trifluoro-N-phenyl-: This compound shares the trifluoromethyl group but has a phenyl group instead of methoxyphenyl groups.
Ethanimidamide, 2,2,2-trifluoro-, Monohydrochloride: This derivative includes a hydrochloride group, which can alter its solubility and reactivity.
Uniqueness
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
137927-24-3 |
|---|---|
Formule moléculaire |
C16H15F3N2O2 |
Poids moléculaire |
324.30 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-22-13-7-3-11(4-8-13)20-15(16(17,18)19)21-12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,20,21) |
Clé InChI |
SQFSAFLJBGXAJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)




![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)



![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
